molecular formula C11H16O3 B13824559 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy-

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy-

Katalognummer: B13824559
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: WYJSXTRADJCQCC-MFIOIDAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the methoxy groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials

Wirkmechanismus

The mechanism of action of 4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Methanoisobenzofuran,1,3,3a,4,7,7a-hexahydro-1,3-dimethoxy- is unique due to its specific functional groups and the resulting chemical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .

Eigenschaften

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

(1R,7S)-3,5-dimethoxy-4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C11H16O3/c1-12-10-8-6-3-4-7(5-6)9(8)11(13-2)14-10/h3-4,6-11H,5H2,1-2H3/t6-,7+,8?,9?,10?,11?

InChI-Schlüssel

WYJSXTRADJCQCC-MFIOIDAPSA-N

Isomerische SMILES

COC1C2[C@@H]3C[C@H](C2C(O1)OC)C=C3

Kanonische SMILES

COC1C2C3CC(C2C(O1)OC)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.